molecular formula C10H12BrNO2 B2473631 2-bromo-N-(4-methoxyphenyl)propanamide CAS No. 99359-37-2

2-bromo-N-(4-methoxyphenyl)propanamide

Cat. No.: B2473631
CAS No.: 99359-37-2
M. Wt: 258.115
InChI Key: OHKOKTSMJKGAHR-UHFFFAOYSA-N
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Description

2-bromo-N-(4-methoxyphenyl)propanamide is an organic compound with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.12 g/mol . This compound is primarily used in research settings and is known for its applications in various scientific fields.

Preparation Methods

The synthesis of 2-bromo-N-(4-methoxyphenyl)propanamide typically involves the bromination of N-(4-methoxyphenyl)propanamide. One common method includes the reaction of N-(4-methoxyphenyl)propanamide with bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired position on the aromatic ring.

Chemical Reactions Analysis

2-bromo-N-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-bromo-N-(4-methoxyphenyl)propanamide is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

2-bromo-N-(4-methoxyphenyl)propanamide can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKOKTSMJKGAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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